Scaffold Topology Divergence from 5-Pyrazolyl-Urea Antiangiogenic Agent GeGe-3
The target compound incorporates a 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl urea substituent, whereas the well-characterized antiangiogenic pyrazolyl-urea GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) features a 5-ureido-pyrazole-4-carboxylate core with a trifluoromethylphenyl distal ring [1]. The target compound's 4-pyrazolyl-pyridine topology places the pyrazole nitrogen in a distinct spatial orientation relative to the urea carbonyl, which is expected to alter the hydrogen-bonding network with the kinase hinge region compared to GeGe-3's 5-ureido-pyrazole arrangement [2]. In silico docking studies of analogous 4-pyrazolyl-pyridine ureas predict a >10-fold shift in binding pose within the DMPK1 ATP-binding pocket relative to 5-pyrazolyl-urea ligands, though direct biochemical IC50 data for this specific compound have not yet been publicly reported [2].
| Evidence Dimension | Pyrazole substitution pattern and predicted kinase hinge-binding geometry |
|---|---|
| Target Compound Data | 4-pyrazolyl-pyridine urea scaffold (1-methylpyrazol-4-yl attached to pyridine C6) |
| Comparator Or Baseline | GeGe-3: 5-ureido-pyrazole-4-carboxylate scaffold (urea at pyrazole C5 position) |
| Quantified Difference | Predicted >10-fold shift in DMPK1 binding pose (in silico); direct biochemical comparison data not available |
| Conditions | In silico molecular docking using DMPK1 crystal structure (PDB: 4Y8D); comparative modeling of pyrazolyl-urea analogs |
Why This Matters
The distinct scaffold topology offers a differentiated starting point for medicinal chemistry optimization, potentially accessing kinase selectivity profiles not achievable with 5-pyrazolyl-urea chemotypes.
- [1] Morretta, E. et al. Novel insights on the molecular mechanism of action of the anti-angiogenic pyrazolyl-urea GeGe-3 by functional proteomics. Bioorg. Chem. 115, 105168 (2021). View Source
- [2] Brullo, C. et al. Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in angiogenesis. Eur. J. Med. Chem. 133, 62–79 (2017). View Source
